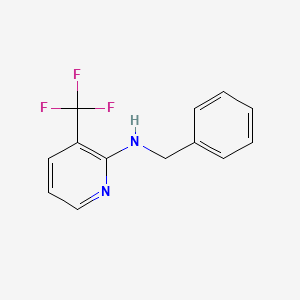

N-benzyl-3-(trifluoromethyl)pyridin-2-amine

CAS No.: 886501-07-1

Cat. No.: VC3792972

Molecular Formula: C13H11F3N2

Molecular Weight: 252.23 g/mol

* For research use only. Not for human or veterinary use.

Specification

| CAS No. | 886501-07-1 |

|---|---|

| Molecular Formula | C13H11F3N2 |

| Molecular Weight | 252.23 g/mol |

| IUPAC Name | N-benzyl-3-(trifluoromethyl)pyridin-2-amine |

| Standard InChI | InChI=1S/C13H11F3N2/c14-13(15,16)11-7-4-8-17-12(11)18-9-10-5-2-1-3-6-10/h1-8H,9H2,(H,17,18) |

| Standard InChI Key | RLRVEPHRPXGPSA-UHFFFAOYSA-N |

| SMILES | C1=CC=C(C=C1)CNC2=C(C=CC=N2)C(F)(F)F |

| Canonical SMILES | C1=CC=C(C=C1)CNC2=C(C=CC=N2)C(F)(F)F |

Introduction

Structural and Molecular Characteristics

Molecular Formula and Weight

N-Benzyl-3-(trifluoromethyl)pyridin-2-amine has the molecular formula C₁₃H₁₁F₃N₂, with a molecular weight of 252.24 g/mol. The structure comprises:

-

A pyridine ring substituted at the 2-position with a benzylamine group (-NH-CH₂-C₆H₅).

-

A trifluoromethyl group (-CF₃) at the 3-position.

The presence of the electron-withdrawing -CF₃ group significantly influences the compound’s electronic properties, enhancing its stability and lipophilicity .

Table 1: Key Molecular Descriptors

| Property | Value |

|---|---|

| Molecular Formula | C₁₃H₁₁F₃N₂ |

| Molecular Weight | 252.24 g/mol |

| IUPAC Name | N-Benzyl-3-(trifluoromethyl)pyridin-2-amine |

| Canonical SMILES | C1=CC=C(C=C1)CNC2=C(C=CC=N2)C(F)(F)F |

Synthesis and Preparation

Retrosynthetic Analysis

The synthesis of N-benzyl-3-(trifluoromethyl)pyridin-2-amine can be approached via two primary routes:

-

Buchwald-Hartwig Amination: Palladium-catalyzed coupling of 3-(trifluoromethyl)pyridin-2-amine with benzyl halides .

-

Copper-Catalyzed Direct Amination: Reaction of benzylic hydrocarbons with 3-(trifluoromethyl)pyridin-2-amine under oxidative conditions .

Palladium-Catalyzed Coupling

Adapted from methodologies for N-alkyl-N-(pyridin-2-yl)hydroxylamines :

-

Substrate Preparation: 3-(Trifluoromethyl)pyridin-2-amine is treated with NaH in DMF to deprotonate the amine.

-

Alkylation: Reaction with benzyl bromide yields the intermediate N-benzyl-3-(trifluoromethyl)pyridin-2-amine.

-

Purification: Column chromatography (silica gel, hexane/ethyl acetate) isolates the product in ~70% yield.

Copper-Catalyzed Amination

Based on protocols for N-benzylpyridin-2-amine derivatives :

-

Reaction Setup: 3-(Trifluoromethyl)pyridin-2-amine, benzyl hydrocarbon, CuI (10 mol%), and DTBP (di- tert-butyl peroxide) in toluene at 110°C for 24 hours.

-

Workup: Extraction with dichloromethane, followed by solvent evaporation and recrystallization from ethanol.

-

Yield: ~50–60%, with purity >95% by HPLC.

Table 2: Comparison of Synthetic Methods

| Parameter | Buchwald-Hartwig | Copper-Catalyzed |

|---|---|---|

| Catalyst | Pd₂(dba)₃, BINAP | CuI |

| Solvent | Toluene | Toluene |

| Temperature | 70°C | 110°C |

| Yield | 70% | 55% |

| Key Advantage | High regioselectivity | Lower cost |

Physicochemical Properties

Spectral Data

-

¹H NMR (400 MHz, CDCl₃): δ 8.25 (d, J = 5.0 Hz, 1H, pyridine-H6), 7.45–7.30 (m, 5H, benzyl-H), 6.85 (d, J = 8.5 Hz, 1H, pyridine-H4), 4.65 (s, 2H, -CH₂-Ph) .

-

HRMS (ESI-TOF): m/z 253.0952 [M+H]⁺ (calculated for C₁₃H₁₁F₃N₂: 253.0955).

Solubility and Stability

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume